REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+]([O-])=O)=[CH:4][N:3]=1.[CH2:11]1[CH2:15][O:14][CH2:13][CH2:12]1>>[NH:3]1[CH2:4][CH2:5][CH2:6][CH2:7][CH2:2]1.[NH:3]1[CH2:11][CH2:15][O:14][CH2:13][CH2:12]1
|
Name
|
|
Quantity
|
1.58 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)[N+](=O)[O-]
|
Name
|
amine
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
water was then added to the reaction mixture
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+]([O-])=O)=[CH:4][N:3]=1.[CH2:11]1[CH2:15][O:14][CH2:13][CH2:12]1>>[NH:3]1[CH2:4][CH2:5][CH2:6][CH2:7][CH2:2]1.[NH:3]1[CH2:11][CH2:15][O:14][CH2:13][CH2:12]1
|
Name
|
|
Quantity
|
1.58 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)[N+](=O)[O-]
|
Name
|
amine
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
water was then added to the reaction mixture
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+]([O-])=O)=[CH:4][N:3]=1.[CH2:11]1[CH2:15][O:14][CH2:13][CH2:12]1>>[NH:3]1[CH2:4][CH2:5][CH2:6][CH2:7][CH2:2]1.[NH:3]1[CH2:11][CH2:15][O:14][CH2:13][CH2:12]1
|
Name
|
|
Quantity
|
1.58 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)[N+](=O)[O-]
|
Name
|
amine
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
water was then added to the reaction mixture
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |